tert-Nonanethiol

Description

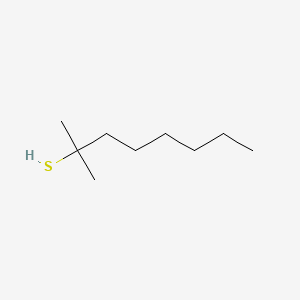

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20S/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBLPZLNKKGCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274046 | |

| Record name | 2-Methyloctane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | tert-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25360-10-5, 55646-15-6 | |

| Record name | tert-Nonanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025360105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Nonanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyloctane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylheptanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-NONANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/168S427F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Tert Nonanethiol

Catalytic Synthesis Routes from Nonane (B91170) Precursors and Hydrogen Sulfide (B99878)

The principal industrial method for producing tert-nonanethiol (B1584881) involves the catalytic addition of hydrogen sulfide (H₂S) to branched nonene isomers, which are derived from nonane precursors. This hydrothiolation reaction is typically catalyzed by acidic materials.

Optimization of Catalyst Systems for Enhanced Selectivity

The efficiency and selectivity of this compound synthesis are highly dependent on the catalyst system employed. Acidic catalysts are paramount in promoting the Markovnikov addition of H₂S to the branched alkene, leading to the desired tertiary thiol.

Solid acid catalysts, particularly zeolites, have been extensively investigated for this purpose. The catalytic properties of zeolites, such as their acidity, pore structure, and crystal size, can be tailored to optimize the reaction. For instance, modifying zeolites by introducing metals or altering the Si/Al ratio can significantly impact their catalytic performance. Studies have shown that controlling the acidic sites of zeolites, such as ZSM-5, can enhance the selectivity towards desired olefins and minimize the formation of unwanted by-products like benzene, toluene, and xylene (BTX). researchgate.netnih.gov The use of Lewis acidic Sn-Beta zeolites lacking Brønsted acid sites has been shown to increase the yield of light olefins from polyolefin cracking by inhibiting consecutive reactions. rsc.org

Beyond zeolites, other Lewis acids have shown promise. For example, gallium triflate (Ga(OTf)₃) has been demonstrated to be an effective catalyst for the hydrothiolation of unactivated alkenes, yielding the Markovnikov product with high selectivity. The optimization of such catalytic systems involves adjusting parameters like catalyst concentration and the use of additives.

Interactive Table: Catalyst Systems for Thiol Synthesis

Mechanistic Studies of Thiol Formation in Catalytic Processes

The catalytic addition of hydrogen sulfide to a branched alkene like nonene to form this compound proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of the alkene by the acid catalyst, which generates a tertiary carbocation intermediate. This carbocation is the more stable carbocation that can be formed from the branched alkene.

The highly reactive tertiary carbocation is then attacked by the nucleophilic sulfur atom of hydrogen sulfide. The final step involves the deprotonation of the resulting sulfonium (B1226848) ion to yield the thermodynamically favored tertiary thiol, this compound, and regenerate the acid catalyst. The entire process follows Markovnikov's rule, which dictates that the hydrogen atom of H₂S adds to the carbon atom of the double bond that already has more hydrogen atoms, while the sulfhydryl group (-SH) adds to the more substituted carbon atom. The catalytic cycle of alkene transformations on acidic zeolites involves the formation of protonated intermediates, which can be either covalent alkoxides or carbenium ion pairs. libretexts.org

Alternative Synthetic Approaches to this compound Analogues

While catalytic hydrothiolation is the dominant industrial method, alternative synthetic pathways are explored for the preparation of this compound analogues, particularly in a laboratory setting or for specialized applications.

Exploration of Radical-Mediated Synthetic Pathways

Radical-mediated hydrothiolation of alkenes, often referred to as the thiol-ene reaction, provides an alternative route to sulfur-containing compounds. wikipedia.org This reaction typically proceeds via an anti-Markovnikov addition, which would lead to a primary thiol if a terminal alkene were used. However, for the synthesis of tertiary thiol analogues, a highly branched alkene precursor would be necessary.

The reaction is initiated by a radical initiator, which abstracts a hydrogen atom from a thiol to generate a thiyl radical (RS•). acsgcipr.org This radical then adds to the alkene double bond. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical. mdpi.com For the formation of a tertiary thiol, the thiyl radical would need to add to the less substituted carbon of a trisubstituted alkene, leading to a tertiary carbon-centered radical. A subsequent hydrogen atom transfer from another thiol molecule would then yield the tertiary thiol product and propagate the radical chain. This method offers a pathway to different isomers compared to the acid-catalyzed route.

Investigation of Organometallic Reagents in Thiolation Reactions

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the synthesis of tertiary thiols. libretexts.orglibretexts.org

A common approach involves the reaction of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) with elemental sulfur (S₈). For the synthesis of a this compound analogue, the organometallic reagent would need to possess the tertiary nonyl structure. This can be prepared from the corresponding tertiary alkyl halide. The reaction of the organometallic reagent with sulfur initially forms a magnesium or lithium thiolate (RS-MgX or RS-Li). Subsequent acidic workup protonates the thiolate to furnish the desired tertiary thiol. For instance, 2-methyl-2-hexanol (B1585243) can be synthesized via a Grignard reaction, which demonstrates the formation of a tertiary carbon center that could be analogous to the structure in this compound. blogspot.comyoutube.com

By-product Formation and Mitigation Strategies in this compound Production

The synthesis of this compound is often accompanied by the formation of undesirable by-products, which can impact the purity and yield of the final product.

The primary by-products in the catalytic hydrothiolation of nonene are dialkyl sulfides (thioethers) and disulfides. Thioethers are formed when the initially produced this compound reacts with another molecule of nonene. This secondary reaction is also acid-catalyzed. Disulfides, on the other hand, are typically formed through the oxidation of the thiol product.

Mitigation strategies focus on controlling the reaction conditions and catalyst properties to enhance the selectivity towards the desired thiol.

Control of Reaction Conditions: Adjusting the molar ratio of reactants is a key strategy. Using an excess of hydrogen sulfide can help to suppress the formation of thioethers by favoring the reaction of the carbocation intermediate with H₂S over its reaction with the thiol product.

Catalyst Design: As mentioned previously, the careful design of the catalyst can significantly improve selectivity. Modifying the acidity and pore structure of zeolite catalysts can help to prevent the secondary reactions that lead to by-products. uni-muenchen.de For example, poisoning or blocking unselective external acid sites on zeolites can improve product selectivity. uni-muenchen.de

Disulfide Reduction: The formation of disulfides can be addressed by performing the reaction under an inert atmosphere to prevent oxidation. If disulfides are formed, they can often be reduced back to the corresponding thiols using various reducing agents. mdpi.com Thiol-disulfide exchange reactions can also be utilized to manage disulfide levels. chimicatechnoacta.ru

Interactive Table: By-product Mitigation Strategies

Formation Mechanisms of Linear and Branched Thiols

The industrial synthesis of thiols, or mercaptans, is primarily achieved through two main routes: the reaction of hydrogen sulfide with alcohols or the addition of hydrogen sulfide (H₂S) across an alkene. wikipedia.org The structure of the final thiol—whether it is linear or branched—is determined by the starting materials and reaction conditions.

Branched Thiols: The production of this compound, a tertiary thiol, typically involves the reaction of hydrogen sulfide with a branched alkene, specifically a mixture of nonene isomers. This reaction is an example of electrophilic addition, often catalyzed by an acid. wikipedia.org The hydrogen atom from H₂S adds to the carbon atom of the double bond that already has more hydrogen atoms, while the sulfhydryl group (-SH) adds to the more substituted carbon atom (the tertiary carbon), following Markovnikov's rule. This regioselectivity is the key to forming the tertiary, branched structure of this compound.

Linear Thiols: In contrast, linear thiols are synthesized from linear α-olefins (alkenes with a terminal double bond). To achieve anti-Markovnikov addition, where the -SH group attaches to the terminal, less substituted carbon, the reaction can be initiated by UV light or free-radical initiators. wikipedia.org Another method for producing linear thiols is the displacement of a primary alkyl halide with sodium hydrosulfide (B80085) (NaSH). chemistrysteps.com

Disulfide By-product Generation, e.g., Di-tert-nonyl Disulfide, and its Significance

A common side reaction during thiol synthesis and handling is the oxidation of two thiol molecules to form a disulfide. chemistrysteps.comyoutube.com In the case of this compound, this leads to the formation of di-tert-nonyl disulfide. This conversion is an oxidative coupling reaction that can be promoted by mild oxidizing agents or even atmospheric oxygen. chemistrysteps.com The general reaction is:

2 R-SH (Thiol) + [O] → R-S-S-R (Disulfide) + H₂O

The formation of di-tert-nonyl disulfide is significant not only as a potential impurity in the final product but also because the disulfide itself has valuable industrial applications.

Applications of Di-tert-nonyl Disulfide in Materials Science

Di-tert-nonyl polysulfides (of which the disulfide is the simplest member, R-S₂-R) are important additives in materials science, particularly in lubricants and polymers.

Lubricant Additives: As extreme pressure (EP) and anti-wear additives, these compounds function by reacting with metal surfaces under high-pressure conditions. They form a protective tribofilm, a thin layer of iron sulfides and sulfates, which prevents direct metal-to-metal contact, thereby reducing friction and wear.

Polymer Modification: In sulfur vulcanization of rubbers, di-tert-nonyl polysulfide can act as a sulfur-donating agent. It introduces sulfur cross-links between polymer chains, creating a durable three-dimensional network that enhances the material's strength, elasticity, and resistance to degradation.

| Application Area | Function of Di-tert-nonyl Disulfide/Polysulfide | Resulting Benefit |

| Industrial Lubricants | Extreme Pressure (EP) & Anti-Wear Additive | Forms a protective tribofilm on metal surfaces, preventing seizure under high loads. |

| Polymer Chemistry | Sulfur-Donating Agent in Vulcanization | Creates cross-links in polymer matrices, enhancing elasticity and tensile strength. |

| Industrial Fluids | Antioxidant | Acts as a radical scavenger, improving the stability of the fluid. |

Biological Reduction of Organic Disulfides by Microorganisms

Living organisms have developed enzymatic pathways to manage and utilize sulfur compounds. The reduction of disulfide bonds is a critical biological process, for instance, in protein folding. youtube.com Microorganisms can reduce organic disulfides back to their constituent thiols. This process is often catalyzed by enzymes known as thiol-disulfide oxidoreductases (TDORs). acs.org

For example, enzymes like thioredoxin reductase can utilize cellular reducing equivalents (such as NADPH) to cleave disulfide bonds. wikipedia.org This capability is exploited in biotechnology; for instance, the bacterium Bacillus subtilis has been engineered to enhance its ability to form disulfide bonds in recombinant proteins by modifying the expression of its native disulfide reductase systems. acs.orgnih.gov This indicates that microorganisms possess robust machinery for both the formation and reduction of disulfide linkages.

Formation of Sulfides and Hydrocarbons as Impurities

During the synthesis of this compound, other impurities besides disulfides can be generated.

Sulfides (Thioethers): Sulfides, which have the general structure R-S-R', can form if the highly nucleophilic thiolate anion (RS⁻), present under basic conditions, reacts with an alkylating agent. chemistrysteps.com In the context of thiol synthesis, this could involve the reaction of the newly formed tert-nonyl mercaptan with unreacted nonene or other alkylating species in the reaction mixture. Using a large excess of hydrogen sulfide can help minimize this side reaction. chemistrysteps.com

Hydrocarbons: Hydrocarbon impurities can arise from side reactions of the alkene feedstock. For instance, polymerization or oligomerization of the nonene isomers can occur, particularly in the presence of acid catalysts, leading to the formation of higher molecular weight hydrocarbons that may be difficult to separate from the desired thiol product.

Characterization and Management of Distillation Residues

Following the synthesis of this compound, the crude product is typically purified by distillation to separate the volatile thiol from less volatile impurities and by-products. This process leaves behind a distillation residue. This residue is a complex mixture containing compounds with higher boiling points than this compound. researchgate.net Management of this residue involves understanding its composition to determine if valuable components can be recovered or if it must be disposed of as industrial waste. cpchem.comcpchem.com

The characterization of these residues often reveals that more complex, polar, and high-molecular-weight compounds have been concentrated. researchgate.net

Analysis of Heavy Thiols and Polysulfides in Residues

To properly characterize the distillation residue, advanced analytical techniques are employed to identify its components, which often include heavy thiols and various polysulfides (R-Sₓ-R, where x > 1).

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (uHPLC), often coupled with a UV detector, are powerful techniques for separating and quantifying different polysulfide chains based on their length (S₂, S₃, S₄, etc.). acs.org

Mass Spectrometry: For unambiguous identification, liquid chromatography is frequently coupled with mass spectrometry (LC-MS). researchgate.net Since thiols and polysulfides can be challenging to ionize directly, they are often derivatized before analysis to improve their stability and detectability. researchgate.netmdpi.com

These analytical methods provide a detailed compositional map of the residue, which is essential for process optimization and waste management.

| Analytical Technique | Purpose in Residue Analysis | Key Findings |

| HPLC / uHPLC with UV Detection | Separation and quantification of polysulfides with different chain lengths. acs.org | Determines the distribution of Sₓ species (e.g., S₂, S₃, S₄) in the mixture. acs.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of specific thiol and polysulfide compounds. researchgate.net | Provides structural confirmation of heavy thiols and other complex sulfur compounds. researchgate.net |

| Derivatization | Improves the stability and detectability of thiols for LC-MS analysis. researchgate.netmdpi.com | Enables accurate quantification of highly reactive, low-concentration thiol compounds. mdpi.com |

Resin-like Materials and Other High-Boiling Impurities

In the synthesis of this compound, particularly through the acid-catalyzed addition of hydrogen sulfide to nonene isomers, the formation of high-boiling point impurities is a significant concern. These impurities complicate the purification process and can impact the final product's quality. The distillation residues from this compound purification are known to contain a complex mixture of these byproducts, which include heavy thiols, polysulfides, and other high molecular weight compounds often collectively referred to as resin-like materials.

The formation of these impurities is primarily attributed to side reactions that occur concurrently with the main thiol synthesis. The reaction conditions, such as temperature, pressure, and the nature of the catalyst, play a crucial role in the prevalence of these side reactions.

Heavy Thiols and Sulfides:

The term "heavy thiols" in this context refers to thiols with a higher molecular weight than this compound. These can arise from the oligomerization of the nonene feedstock prior to the addition of hydrogen sulfide. Acid catalysts, which are often employed to facilitate the thiol synthesis, can also promote the dimerization or trimerization of the alkene. The subsequent reaction of these oligomers with hydrogen sulfide leads to the formation of higher molecular weight thiols.

Furthermore, the desired this compound product can react with another nonene molecule to form a dialkyl sulfide, which is a high-boiling impurity. The general scheme for this reaction is as follows:

R-SH + R'-CH=CH₂ → R-S-CH(CH₃)-R'

where R-SH is this compound and R'-CH=CH₂ represents a nonene isomer.

Polysulfides:

The formation of dialkyl disulfides and higher polysulfides (RSSnR', where n > 2) is another significant pathway leading to high-boiling impurities. These compounds can be formed through the oxidation of thiols. While the main reaction is conducted under reducing conditions (in the presence of H₂S), localized oxidative conditions or the presence of oxidizing agents can lead to the coupling of two thiol molecules to form a disulfide.

2 R-SH + [O] → R-S-S-R + H₂O

The reaction of thiols with elemental sulfur, which can be present as an impurity or formed in situ, can also lead to the formation of disulfides and polysulfides. Processes have even been developed to intentionally produce dialkyl disulfides and polysulfides by reacting an alkene with hydrogen sulfide and then with elemental sulfur, highlighting the propensity for these reactions to occur as side reactions in this compound synthesis.

Resin-like Materials:

The term "resin-like materials" is a broad classification for the high-molecular-weight, often colored and viscous, substances that remain in the distillation bottoms. The exact chemical composition of these materials in the context of this compound synthesis is not extensively detailed in publicly available literature. However, it is plausible that they are composed of a complex mixture of:

Polymeric materials: Resulting from extensive oligomerization and polymerization of the nonene feedstock.

High-order polysulfides: Chains of sulfur atoms connecting multiple alkyl groups.

Complex reaction products: Arising from the interaction of various impurities with each other and with the desired product at the high temperatures of distillation.

The formation of these resinous materials is undesirable as they represent a yield loss and can cause fouling of manufacturing equipment.

The following table summarizes the major types of high-boiling point impurities identified during the synthesis of this compound.

| Impurity Type | Common Examples | Likely Formation Pathway |

| Heavy Thiols | C18 Thiols, C27 Thiols | Oligomerization of nonene feedstock followed by the addition of hydrogen sulfide. |

| Dialkyl Sulfides | Di(tert-nonyl) sulfide | Reaction of this compound with a nonene molecule. |

| Dialkyl Disulfides | Di(tert-nonyl) disulfide | Oxidation of this compound or reaction with elemental sulfur. |

| Dialkyl Polysulfides | Di(tert-nonyl) trisulfide, and higher orders | Reaction of thiols or disulfides with elemental sulfur, leading to the insertion of additional sulfur atoms. |

| Resin-like Materials | Complex mixture of high molecular weight species | Extensive polymerization of nonene, formation of high-order polysulfides, and other complex condensation reactions. |

Advanced Chemical Reactions and Derivatization of Tert Nonanethiol

Thiol-Ene Click Chemistry with tert-Nonanethiol (B1584881)

Thiol-ene "click" chemistry is a powerful and widely utilized reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). This reaction is characterized by its high efficiency, rapid reaction rates, and insensitivity to many common solvents and functional groups. The use of this compound in these reactions can impart specific properties to the resulting polymers due to its bulky tertiary nonyl group.

Thiol-ene photopolymerization is a process where light is used to initiate the radical-mediated reaction between a thiol and an ene. acs.org This method offers excellent spatial and temporal control over the polymerization process. acs.org The fundamental mechanism proceeds via a step-growth process, involving alternating propagation and chain-transfer steps between the thiol and the ene functional groups. nih.govresearchgate.net

The reaction is initiated by the generation of radicals, which then abstract a hydrogen atom from the thiol group (R-SH), such as this compound, to form a thiyl radical (RS•). This thiyl radical then adds across the carbon-carbon double bond of an ene molecule, creating a carbon-centered radical. This carbon-centered radical subsequently abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming the final thioether product. This regenerated thiyl radical can then participate in the next addition step, continuing the polymerization chain reaction.

The stoichiometry of thiol to ene functional groups is a critical parameter that significantly influences the polymerization kinetics and the properties of the final polymer network. acs.org In ideal step-growth thiol-ene polymerizations, a 1:1 stoichiometric ratio of thiol to ene functional groups is often employed to achieve high conversion and optimal network formation. nih.govwikipedia.org This ensures that for every thiol group, there is a corresponding ene group to react with, leading to a well-defined polymer structure.

| Stoichiometric Ratio (Thiol:Ene) | System Type | Impact on Polymer Properties |

| 1:1 | Ideal Thiol-Ene | Maximizes conversion and mechanical properties in binary systems. nih.govwikipedia.org |

| >1:1 (Thiol excess) | Methacrylate-Thiol-Ene | Enhances overall conversion, reduces shrinkage stress. nih.gov |

| Varies | General Thiol-Ene | Affects polymerization rate and final network structure. acs.org |

| Off-stoichiometry | General Thiol-Ene | Allows for post-polymerization functionalization of remaining groups. uni-mainz.de |

Photoinitiators play a crucial role in thiol-ene photopolymerization by generating the initial radical species upon exposure to light, typically UV or visible light. researchgate.netresearchgate.net These initiators absorb light and undergo a photochemical reaction to produce radicals that initiate the polymerization process. nih.gov The concentration of the photoinitiator can be adjusted to control the polymerization rate. acs.orgnih.gov

Commonly used photoinitiators include compounds like 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and benzophenone (B1666685) (BP). nih.gov The choice of photoinitiator can influence the initiation mechanism and the efficiency of the polymerization. nih.gov For instance, DMPA has been shown to be more efficient in some photografting applications compared to benzophenone. nih.gov In certain cases, thiol-ene polymerizations can be initiated without a photoinitiator by direct UV irradiation, typically at shorter wavelengths like 254 nm, which can be advantageous in biological applications to avoid potential toxicity from initiator fragments. researchgate.net Alternative radical sources, such as enzymatic systems (e.g., glucose oxidase and horseradish peroxidase) and thermal initiators like tert-butyl hydroperoxide (TBHP) under sunlight, have also been developed to initiate thiol-ene reactions, offering greener and more biocompatible approaches. rsc.orgnih.gov

| Initiator Type | Initiation Method | Key Characteristics |

| Photoinitiators (e.g., DMPA, LAP) | UV/Visible Light | Allows for spatial and temporal control of polymerization. acs.org |

| Direct UV Irradiation | Deep-UV Light (e.g., 254 nm) | Eliminates the need for a photoinitiator. researchgate.net |

| Enzymatic Systems (e.g., HRP) | Biochemical Reaction | Biocompatible initiation, resistant to oxygen inhibition. nih.govrsc.org |

| Thermal Initiators (e.g., TBHP) | Sunlight/Heat | Provides an alternative to photoinitiation. nih.gov |

A significant advantage of thiol-ene polymerization is its reduced sensitivity to oxygen inhibition compared to traditional acrylate-based photopolymerizations. acs.orgradtech.orgradtech.org In acrylate (B77674) systems, oxygen scavenges the propagating carbon-centered radicals, forming less reactive peroxy radicals and effectively terminating the polymerization. acs.org In contrast, while peroxy radicals can also form in thiol-ene systems, they can readily abstract a hydrogen from a thiol to generate a thiyl radical, which can continue to propagate the polymerization. nih.gov This inherent resistance to oxygen inhibition allows for polymerization to occur efficiently in ambient air, simplifying the manufacturing process. nih.govnih.gov

The step-growth mechanism of thiol-ene reactions also leads to the formation of more homogeneous polymer networks. radtech.org Unlike chain-growth polymerizations that can lead to high-density crosslinked regions and significant shrinkage stress, the alternating reaction between thiol and ene functional groups in a step-wise manner results in a more uniform network structure. radtech.org This homogeneity contributes to improved mechanical properties and lower polymerization-induced stress in the final material. radtech.org

The unique properties of this compound, including its bulky aliphatic nature and its participation in efficient thiol-ene click chemistry, make it a valuable component in the synthesis of specialized polymer networks.

Ionogels are a class of materials that consist of an ionic liquid (IL) confined within a polymer network. They combine the desirable properties of ILs, such as high ionic conductivity and thermal stability, with the mechanical stability of a solid polymer matrix. Thiol-ene photopolymerization is an effective method for the in situ synthesis of ionogels. mdpi.comresearchgate.net

In a typical synthesis, a mixture of a multifunctional thiol, a multifunctional ene, an ionic liquid, and a photoinitiator is exposed to UV light. The thiol-ene reaction proceeds to form a crosslinked polymer network that entraps the ionic liquid. The resulting ionogels are often flexible and can possess good mechanical strength. researchgate.net

The physicochemical characterization of these ionogels is crucial to understanding their structure-property relationships. The mechanical properties, such as puncture resistance, are influenced by the type and content of the ionic liquid. mdpi.com For example, ionogels containing ILs with the NTf₂⁻ anion have shown greater puncture resistance compared to those with the OTf⁻ anion, which is attributed to stronger interactions between the IL and the polymer matrix, leading to greater agglomeration of polymer particles. mdpi.com The ionic conductivity of the ionogel is also a key parameter, which generally increases with higher ionic liquid content. mdpi.com The morphology of the polymer network, often consisting of interconnected polymer spheres, can be visualized using scanning electron microscopy (SEM) and is influenced by the interactions between the polymer and the ionic liquid. mdpi.com

| Ionogel Component | Influence on Physicochemical Properties |

| Ionic Liquid Anion (e.g., NTf₂⁻ vs. OTf⁻) | Affects mechanical strength and electrochemical properties. mdpi.com |

| Ionic Liquid Cation (e.g., EMIm⁺ vs. BMIm⁺) | Influences ionic conductivity. mdpi.com |

| Ionic Liquid Content | Higher content generally increases ionic conductivity but may decrease mechanical strength. mdpi.com |

| Polymer Network (from Thiol-Ene reaction) | Provides mechanical stability and determines the morphology. mdpi.com |

Applications of this compound in Thiol-Ene Polymer Networks

Incorporation into Polymer and Materials Synthesis and Modification

The general mechanism for thiol-mediated chain transfer in radical polymerization is as follows:

Initiation: A radical initiator (I•) reacts with a monomer (M) to start a growing polymer chain (P•). I• + M → P₁•

Propagation: The polymer chain radical adds more monomer units. Pₙ• + M → Pₙ₊₁•

Chain Transfer: The growing polymer radical reacts with the thiol (RSH). Pₙ• + RSH → PₙH + RS•

Re-initiation: The new thiyl radical initiates a new polymer chain. RS• + M → P₁•

This process effectively regulates the final molecular weight of the polymer.

Fabrication of Photoluminescent Quantum Dot Thiol-yne Nanocomposites

The fabrication process generally involves functionalizing the surface of quantum dots with ligands that can participate in the thiol-yne reaction. While direct use of this compound as the primary thiol in the polymer matrix isn't explicitly detailed in the provided results, various thiols are used to solubilize and functionalize QDs. rsc.org The general procedure for creating these nanocomposites involves:

Ligand Exchange: The native ligands on the quantum dots are exchanged with thiol-containing ligands. This step is crucial for ensuring the QDs are compatible with and can be dispersed within the polymer precursor mixture.

Prepolymer Formulation: The functionalized QDs are mixed with a prepolymer syrup containing a multialkyne and a multithiol monomer.

Polymerization: The mixture is then cured, either thermally or through photopolymerization, to form the solid nanocomposite. The thiol groups react with the alkyne groups in a step-growth manner, leading to a highly cross-linked polymer network with the QDs embedded within. researchgate.net

The resulting nanocomposites are often transparent and exhibit the characteristic photoluminescence of the incorporated quantum dots.

Surface Modification and Functionalization via Thiol-Ene Reactions

Thiol-ene reactions are a cornerstone of "click chemistry," enabling the efficient modification of surfaces. This chemistry is widely used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.org Alkanethiols, such as this compound, can spontaneously form ordered, single-molecule-thick layers on a gold substrate. rsc.orgtugraz.at

These functionalized surfaces have a wide array of applications, including:

Controlling surface wettability

Creating biocompatible coatings

Fabricating sensors and electronic devices

The general process of forming a SAM on a gold surface is straightforward: a clean gold substrate is immersed in a dilute solution of the thiol in a suitable solvent, typically ethanol, for a period of time. tugraz.at

Compatibility and Precedence in Mixed Thiol-Ene and Phosphane-Ene Chemistries

In complex chemical systems where multiple "click" reactions can occur simultaneously, understanding the relative reaction rates is crucial. Research into mixed systems containing both thiols and phosphines reacting with enes (alkenes) has shed light on the compatibility and precedence of these reactions.

Studies involving the photoinitiated reactions of primary phosphines (RPH₂) and thiols with alkenes have shown that the phosphane-ene reaction generally takes precedence over the thiol-ene reaction. google.com In a competitive reaction environment with a compound like 1-octanethiol, which is structurally similar to this compound, the conversion of the P-H bonds of the phosphine (B1218219) was found to be largely independent of the concentration of the thiol. google.com This indicates that the phosphane-ene reaction proceeds more readily.

However, it was also observed that at low concentrations of P-H bonds, the tertiary phosphine products (R₃P) could react with the thiol to form phosphine sulfides (P=S). google.com This suggests that while phosphane-ene is the dominant initial reaction, subsequent reactions between the products and the thiol are possible, demonstrating a complex but manageable relationship between these two powerful "click" chemistries.

Oxidation Reactions of this compound and Derived Species

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of various sulfur-containing compounds, most notably disulfides and sulfonic acids.

Formation of Disulfides from Thiol Oxidation

The oxidation of thiols to disulfides is a fundamental and common reaction. chemicalbook.com In this reaction, two molecules of the thiol are coupled through the formation of a sulfur-sulfur bond, with the concurrent loss of two hydrogen atoms.

2 RSH → RSSR + 2H⁺ + 2e⁻

For this compound, this reaction yields di-tert-nonyl disulfide. The synthesis of the related di-tert-butyl disulfide from tert-butyl mercaptan is well-established, often utilizing oxidants like hydrogen peroxide in the presence of a catalyst. google.com A common industrial method for producing di-tert-nonyl polysulfides involves the reaction of tert-nonyl mercaptan with elemental sulfur. By controlling the stoichiometry, the formation of di-tert-nonyl disulfide (where the polysulfide chain length, x, is 2) can be favored.

Table 1: Synthesis of Di-tert-nonyl Disulfide

| Reactants | Product | Conditions |

|---|

This table is a generalized representation based on common thiol oxidation methods and the synthesis of analogous compounds. google.com

Generation of Sulfonic Acids via Thiol Oxidation

Further oxidation of thiols, beyond the disulfide stage, leads to the formation of sulfonic acids (RSO₃H). This transformation requires stronger oxidizing agents and more forceful reaction conditions compared to disulfide formation.

RSH + [O] → RSO₃H

While the direct oxidation of this compound to tert-nonanesulfonic acid is not specifically detailed in the provided search results, the general synthesis of alkane sulfonic acids from alkanethiols is a known industrial process. For instance, methods exist for the oxidation of alkanethiols using nitric acid in the presence of co-catalysts. The oxidation of thiol groups to sulfonic acids is a key reaction for functionalizing materials, such as creating sulfonic acid-functionalized silica.

Due to the lack of specific literature on the synthesis of tert-nonanesulfonic acid from this compound, the conditions and yields for this specific transformation are not available. However, the general reactivity pattern of thiols suggests that this conversion is chemically feasible.

Abiotic Degradation and Oxidation Processes in Environmental Contexts

The environmental fate of this compound is influenced by abiotic (non-biological) degradation processes, primarily through oxidation. While specific degradation rate data for this compound is not extensively documented, the behavior of similar long-chain alkylthiols, such as tert-dodecanethiol, provides insight into potential environmental pathways. figshare.com It is known that alkylthiols can undergo oxidation to form corresponding disulfides and sulfonic acids, depending on the environmental conditions. figshare.com However, for risk assessment purposes of related compounds, it is sometimes conservatively assumed that oxidation does not serve as a rapid removal process in the environment. figshare.com

This compound is classified as hazardous to the aquatic environment, being very toxic to aquatic life with long-lasting effects. tugraz.atresearchgate.net This suggests a degree of persistence in aquatic systems. The compound is stable under normal ambient and anticipated storage and handling conditions. researchgate.net Abiotic degradation processes like hydrolysis and photolysis are critical factors in determining the persistence of chemicals in the environment, but specific studies quantifying these rates for this compound are limited. northwestern.edu Artificial weathering studies on other materials show that factors like UV radiation are critical for initiating oxidation and other photochemical reactions, which would also be relevant for the breakdown of chemicals like this compound in the environment. nju.edu.cn

Reactions with Metal Ions and Surface Interactions

The formation of self-assembled monolayers (SAMs) by alkanethiols like nonanethiol on gold surfaces is a widely studied phenomenon that allows for the precise modification of surface properties. rsc.orgsigmaaldrich.com These highly ordered molecular layers form spontaneously when a gold substrate is exposed to a solution containing the thiol. tugraz.atsigmaaldrich.com The assembly is driven by two primary forces: a strong, semi-covalent bond between the sulfur headgroup of the thiol and the gold surface, and the van der Waals interactions between the adjacent alkyl chains. sigmaaldrich.comrsc.org

The sulfur-gold interaction is robust, with a binding energy estimated to be around 45 kcal/mol (approximately 160-190 kJ/mol). sigmaaldrich.comeurekalert.org This strong affinity is the primary driver for the self-assembly process, causing the molecules to arrange into a densely packed, crystalline-like monolayer. sigmaaldrich.comeurekalert.org To maximize the stabilizing van der Waals forces between the hydrocarbon backbones, the alkyl chains typically tilt at an angle of about 30 degrees from the normal to the surface. sigmaaldrich.com This arrangement leads to a well-defined and stable structure, though the exact nature of the sulfur-gold bonding remains a subject of detailed investigation. rsc.org

The thiol headgroups in a nonanethiol self-assembled monolayer present a reactive surface capable of binding various metal ions from a solution. The affinity of sulfur for heavy metals is well-established.

Silver Ions (Ag+): Thiol groups exhibit a powerful affinity for silver ions. febscongress.orgnih.gov The interaction is highly favorable, leading to the formation of potent silver-thiolate bonds on the surface. eurekalert.orgfebscongress.org This binding can be so strong that it effectively sequesters silver ions from a solution, forming a new complex on the SAM surface. eurekalert.orgnih.gov Studies on various thiol-containing molecules and surfaces confirm that this interaction is a general mechanism, crucial in fields from materials science to biology. eurekalert.orgiaea.org

Cadmium Ions (Cd2+): Thiol-functionalized surfaces also demonstrate a strong capacity for adsorbing cadmium(II) ions from aqueous solutions. researchgate.netresearchgate.net Research using various thiol-bearing materials shows that the thiol groups are effective binding sites for Cd(II). researchgate.net In some systems, it has been observed that Cd(II) ions preferentially adsorb onto thiol groups over other available functionalities or even other metal ions. researchgate.net To enhance binding capacity and selectivity for ions like Cd(II), materials are often specifically designed with thiol groups to mimic heavy metal-binding proteins. figshare.com

Despite the organized and densely packed nature of alkyl thiol SAMs, they are not entirely impermeable to water. Research using neutron reflectometry to directly measure water interaction with submerged SAMs on gold has revealed significant water absorption into the monolayer. nih.gov These studies show that even well-formed SAMs can absorb between 1.6 and 5.7 water molecules per alkyl thiol molecule upon immersion. nih.gov

This infiltration is not necessarily dependent on the hydrophilicity of the terminal group of the thiol. nih.gov The findings suggest that water molecules can access and occupy inherent defects, fluid-like regions, and heterogeneous domains within the monolayer structure. nih.gov This permeability has implications for applications where a truly hermetic seal at the molecular level is required.

Table 1: Water Infiltration in Mixed Alkyl Thiol SAMs on Gold

| SAM Composition (% 11-azido-1-undecanethiol (B1513429) in decanethiol) | Water Molecules per Thiol Molecule | Source |

|---|---|---|

| 0% (Pure Decanethiol) | ~2.5 | nih.gov |

| 25% | ~1.6 | nih.gov |

| 50% | ~2.8 | nih.gov |

| 75% | ~5.7 | nih.gov |

| 100% (Pure 11-azido-1-undecanethiol) | ~3.5 | nih.gov |

The long-term stability of thiolate SAMs in aqueous environments is a critical factor for their practical application in sensors and other devices. researchgate.netharvard.edu Generally, the gold-thiolate bond provides considerable stability. However, these monolayers can degrade over time when exposed to aqueous media, a process known as hydrolysis. researchgate.net

The robustness of thiolate SAMs against thermal and electrochemical stress determines their operational limits.

Thermal Stability: Alkanethiolate SAMs on gold are stable up to moderate temperatures. However, upon heating, desorption of the molecules can occur. Thermal desorption studies show that at elevated temperatures, structural changes occur within the monolayer. utexas.edu The desorption mechanism can vary with temperature; at lower temperatures (around 350 K), molecules may desorb as dialkyl disulfide species, while at higher temperatures (above 400 K), desorption can occur through the breaking of the S-Au bond. rsc.orgutexas.edu At even higher temperatures, the cleavage of the carbon-sulfur bond can occur, leaving atomic sulfur on the gold surface. rsc.org

Electrochemical Stability: The electrochemical stability of thiolate SAMs is typically assessed by measuring the potential at which the monolayer is oxidatively or reductively desorbed from the gold surface using techniques like cyclic voltammetry. researchgate.netmdpi.com The desorption potential is a measure of the monolayer's stability; a more extreme potential (more positive for oxidation, more negative for reduction) indicates higher stability. Thiolate monolayers are generally found to be quite stable electrochemically. researchgate.net Studies comparing them to other systems, like terminal alkyne monolayers, have shown that thiolate SAMs can be slightly more stable against oxidative desorption. researchgate.net The stability is also affected by the length of the alkyl chain and the quality of the monolayer packing. mdpi.com

Self-Assembled Monolayers (SAMs) of Nonanethiol on Gold Surfaces

Comparison with Alkyne-Based Monolayers on Gold

The formation of self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanotechnology and surface science, with applications ranging from biosensors to molecular electronics. For years, alkanethiols have been the dominant class of molecules for creating these highly ordered structures. However, the emergence of alkyne-based monolayers has prompted comparative studies to evaluate the relative strengths and weaknesses of these two important surface modification strategies. While direct comparative studies focusing specifically on this compound are limited, a robust body of research on analogous long-chain alkanethiols versus alkynes provides a strong basis for understanding the expected behavior.

Key parameters for evaluating the performance of SAMs include packing density, stability (hydrolytic, thermal, and electrochemical), and the resulting surface properties. Research comparing 1-octadecanethiol (B147371) (C18SH) and 1-octadecyne (B1346895) (C18-alkyne) SAMs on gold reveals significant differences in their structural and stability characteristics.

Packing Density and Molecular Arrangement:

Studies have consistently shown that alkanethiol monolayers, such as those formed from long-chain thiols analogous to this compound, exhibit a higher packing density compared to their alkyne counterparts. This difference is attributed to the nature of the gold-adsorbate bond and the intermolecular van der Waals forces. The sulfur-gold bond in thiol-based SAMs is a strong, semi-covalent interaction that dictates a specific packing arrangement, often a (√3 × √3)R30° structure on Au(111) surfaces. This leads to a densely packed, crystalline-like monolayer.

Stability of the Monolayers:

The stability of SAMs under various conditions is critical for their practical application. Comparative studies have examined hydrolytic, thermal, and electrochemical stability.

Hydrolytic and Thermal Stability: Research indicates that monovalent thiol and alkyne SAMs exhibit comparable hydrolytic and thermal stabilities. This suggests that for applications in aqueous environments or at elevated temperatures, both types of monolayers can offer reliable performance.

Electrochemical Stability: The electrochemical stability of SAMs is often assessed by their resistance to oxidative and reductive desorption. Studies have shown that the oxidative stability of alkanethiol SAMs on gold is generally high. In comparison, monovalent terminal alkyne monolayers on gold have been found to be slightly less stable than their thiolate analogs. This has been attributed to the lower packing density of the alkyne SAMs, which may allow for greater access of the electrolyte to the gold surface. However, it has also been noted that alkyne-based monolayers are more resistant to displacement by other organic thiols, which can be an advantage in complex biological media.

The table below summarizes the comparative properties of a representative long-chain thiol monolayer versus an alkyne monolayer on gold, which provides a framework for understanding the expected performance of a this compound-based SAM.

| Property | Thiol-Based Monolayer (e.g., C18SH) | Alkyne-Based Monolayer (e.g., C18-alkyne) |

| Packing Density | Higher | Lower (approx. 74% of thiol) |

| Ellipsometric Thickness | Thicker (e.g., ~2.2 nm) | Thinner (e.g., ~1.8 nm) |

| Hydrolytic Stability | High, comparable to alkyne | High, comparable to thiol |

| Thermal Stability | Comparable to alkyne | Comparable to thiol |

| Electrochemical Stability | Generally higher oxidative stability | Slightly lower oxidative stability |

| Resistance to Thiol Exchange | Less resistant | More resistant |

Role of this compound in Anti-Tarnish Coatings for Precious Metals

The tarnishing of precious metals, particularly silver and to a lesser extent gold, is a significant concern in various industries, including electronics, jewelry, and decorative arts. Tarnish is typically the result of a chemical reaction with atmospheric components, most notably sulfur compounds, which leads to the formation of a discolored layer on the metal surface. Self-assembled monolayers of alkanethiols, including isomers of nonanethiol, have been extensively investigated and employed as effective anti-tarnish agents. justia.com

The protective mechanism of this compound in an anti-tarnish coating is based on the formation of a dense, hydrophobic, and chemically inert barrier on the precious metal surface. The key steps and principles involved are:

Spontaneous Self-Assembly: When a precious metal substrate is exposed to a solution containing this compound, the thiol headgroup readily chemisorbs onto the metal surface. This process is driven by the strong affinity of sulfur for metals like gold and silver, forming a stable metal-thiolate bond.

Formation of a Protective Monolayer: The alkyl chains of the this compound molecules, driven by van der Waals interactions, pack together to form a highly ordered and dense monolayer. The bulky tertiary-butyl group of this compound will influence the packing density of this monolayer.

Hydrophobic Barrier: The exposed surface of the SAM is composed of the hydrocarbon tails of the this compound molecules, rendering the surface hydrophobic (water-repellent). This hydrophobic nature prevents corrosive aqueous solutions and atmospheric moisture from reaching the metal surface.

Inhibition of Chemical Reactions: The densely packed monolayer acts as a physical barrier, effectively blocking atmospheric gases such as hydrogen sulfide (B99878) (H₂S) and other sulfur-containing compounds from coming into contact with the underlying precious metal. This inhibition of direct contact prevents the chemical reactions that lead to the formation of tarnish (e.g., silver sulfide).

The effectiveness of alkanethiol-based anti-tarnish coatings has been demonstrated in numerous studies. For instance, research on silver surfaces has shown that treatment with alkanethiol solutions significantly retards the tarnishing process when exposed to sulfur-rich environments. researchgate.net Patents for anti-tarnish compositions frequently list various alkanethiols, including nonanethiol, as key active ingredients for the protection of both silver and gold surfaces. justia.comgoogle.com These formulations are often designed for use in the electronics industry to preserve the solderability and conductivity of components with precious metal finishes.

The research into anti-tarnish coatings is ongoing, with a focus on optimizing the long-term stability and durability of the protective monolayers under various environmental conditions.

Analytical Methodologies for Tert Nonanethiol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of tert-nonanethiol (B1584881), offering insights from atomic connectivity to surface-level interactions.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound (systematic name: 2-methyloctane-2-thiol). By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous confirmation of the compound's complex branched structure. researchgate.netresearchgate.net

Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The six protons of the two methyl groups attached to the tertiary carbon (C2) would appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing thiol group. The protons of the long heptyl chain would exhibit characteristic multiplets (sextets, quintets, etc.), and the terminal methyl group of the chain would appear as a triplet. The thiol proton (-SH) typically presents as a singlet, though its chemical shift can be variable and it may undergo exchange with deuterated solvents. researchgate.netresearchgate.net

In ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule produces a distinct signal. The spectrum would clearly show the quaternary carbon bonded to the sulfur atom, the two equivalent methyl carbons attached to it, and the individual carbons of the heptyl chain. The chemical shifts of these carbons provide definitive evidence of the molecular skeleton. researchgate.net While specific, experimentally verified high-resolution spectral data for this compound is not broadly published, the expected chemical shifts can be predicted based on established principles and data from similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.)

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Thiol Proton | -SH | 1.5 - 2.5 (singlet, broad) | N/A |

| Tertiary Methyl Protons | (CH₃)₂-C-SH | ~1.3 (singlet, 6H) | ~30 |

| Quaternary Carbon | (CH₃)₂-C-SH | N/A | ~45 |

| Methylene Protons | -C-CH₂-(CH₂)₄-CH₃ | 1.2 - 1.6 (multiplets, 12H) | 22 - 40 |

| Terminal Methyl Protons | -(CH₂)₅-CH₃ | ~0.9 (triplet, 3H) | ~14 |

Mass Spectrometry (MS) for Compound Identification and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₂₀S), high-resolution mass spectrometry can confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. nih.govnih.gov

Research Findings: The nominal molecular weight of this compound is 160.32 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint that aids in structural identification. For tertiary thiols, the molecular ion peak is often weak or absent because the C-S bond and the C-C bonds at the tertiary carbon are prone to cleavage. youtube.com

The mass spectrum of this compound is characterized by specific fragment ions. The most prominent fragmentation pathway involves the cleavage of the carbon-carbon bond alpha to the thiol group, leading to the formation of highly stable carbocations. The observation of a base peak at m/z 57 is characteristic, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺). Another significant peak at m/z 71 can be attributed to the loss of the heptyl radical. nih.gov

Table 2: Key Fragments in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 160 | Molecular Ion [M]⁺ | [C₉H₂₀S]⁺ | Confirms molecular weight |

| 127 | Loss of SH radical [M-SH]⁺ | [C₉H₁₉]⁺ | Indicates a thiol compound |

| 71 | Loss of heptyl radical | [C₄H₉S]⁺ | Fragmentation at the tertiary carbon |

| 57 | tert-butyl cation | [C₄H₉]⁺ | Highly stable fragment, often the base peak nih.gov |

| 43 | Propyl cation | [C₃H₇]⁺ | Further fragmentation of the alkyl chain nih.gov |

Infrared Spectroscopy for Conformational and Bonding Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In this compound, IR spectroscopy can confirm the presence of the thiol (-SH) group and the alkane (C-H) structural components. mdpi.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2850 - 2960 | Stretching | Alkyl C-H | Strong |

| 2550 - 2600 | Stretching | S-H | Weak researchgate.net |

| 1450 - 1475 | Bending (Scissoring) | CH₂ | Medium |

| 1365 - 1385 | Bending (Rocking) | C-H (tert-butyl group) | Medium to Weak |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Stability Assessments

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top few nanometers of a surface. It is particularly valuable for studying self-assembled monolayers (SAMs) of thiols like this compound on metallic substrates, such as gold. researchgate.net

Research Findings: When this compound chemisorbs onto a gold surface, it forms a gold-thiolate bond (Au-S-R). XPS can verify this process by analyzing the binding energy of the core electrons. The S 2p core level spectrum is highly informative: a peak at a binding energy of approximately 162 eV is characteristic of a bound thiolate species, whereas unbound thiol or physisorbed disulfide species typically show a peak at higher binding energies (163.5-164 eV). researchgate.net

XPS is also used to assess the quality and stability of the monolayer. By quantifying the atomic percentages of sulfur, carbon, and the underlying gold substrate, the packing density and surface coverage can be estimated. Stability assessments can be performed by exposing the SAM to different conditions (e.g., heat, solvents, or UV radiation) and monitoring any changes in the elemental composition or the chemical state of the sulfur, which might indicate desorption or oxidation (formation of sulfonates, with S 2p binding energies around 168 eV). researchgate.net

Table 4: Typical XPS Binding Energies for this compound SAM on Gold

| Core Level | Chemical Species | Typical Binding Energy (eV) | Analytical Purpose |

|---|---|---|---|

| S 2p₃/₂ | Bound Thiolate (Au-S-R) | ~162.0 | Confirmation of chemisorption researchgate.net |

| S 2p₃/₂ | Unbound Thiol (-SH) | ~164.0 | Detection of physisorbed or multilayered thiol researchgate.net |

| S 2p₃/₂ | Oxidized Sulfur (e.g., Sulfonate) | ~168.0 | Assessment of monolayer degradation |

| C 1s | Alkyl Chain (-CH₂-, -CH₃) | ~285.0 | Confirmation of organic layer presence |

| Au 4f₇/₂ | Gold Substrate | ~84.0 | Reference for substrate signal attenuation |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, allowing for its quantification and subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of this compound. nih.gov The technique combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Research Findings: In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. Volatile compounds like this compound are then separated as they travel through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. nih.gov this compound, with a boiling point of approximately 188 °C, is well-suited for this technique. sigmaaldrich.com

As each separated compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific component. The retention time (the time it takes for the compound to pass through the column) provides a preliminary identification, while the mass spectrum provides confirmation by matching it against a spectral library, such as the NIST Mass Spectrometry Data Center database, where data for this compound is available. nih.gov This method allows for the detection and quantification of this compound even in complex matrices like natural gas or industrial chemical streams. nih.gov

Table 5: Analytical Parameters in GC-MS Analysis of this compound

| Parameter | Description | Significance for this compound Analysis |

|---|---|---|

| Retention Time (RT) | Time taken for the analyte to pass through the GC column. | A characteristic value used for preliminary identification under specific chromatographic conditions. researchgate.net |

| GC Column | Typically a capillary column with a non-polar or mid-polar stationary phase. | Separates this compound from other volatile compounds based on boiling point and polarity. nih.gov |

| Ionization Mode | Typically Electron Ionization (EI) at 70 eV. | Generates reproducible fragmentation patterns for library matching. |

| Mass Spectrum | Plot of ion abundance vs. mass-to-charge ratio (m/z). | Provides a molecular fingerprint for definitive identification and structural confirmation. nih.gov |

Identification of Odor-Active Compounds in Complex Mixtures

The identification of specific odor-active compounds like this compound within a complex matrix is primarily achieved through Gas Chromatography-Olfactometry (GC-O). This technique separates volatile compounds, which are then assessed by human panelists to detect and describe odors. The effluent from the gas chromatograph is split, with one part directed to a mass spectrometer for chemical identification and the other to a sniffing port for sensory analysis. rsc.org A team of trained panelists analyzes the extracts, noting the retention time and specific odor descriptors for each compound detected. northwestern.edu This dual-detection approach is crucial for correlating a specific chemical structure with its perceived aroma. For instance, in studies of food aromas, dozens of volatile compounds are screened, but only those that elicit an olfactory response at the sniffing port are designated as odor-active. researchgate.net

Aroma Extract Dilution Analysis (AEDA) for Odorant Potency

The following table illustrates results from an AEDA study on traditional Hunan smoke-cured pork leg, showcasing various compounds and their corresponding potencies.

| Compound | Odor Description | Flavor Dilution (FD) Factor |

| Guaiacol | Smoky, medicinal | 2187 |

| 4-Methylguaiacol | Smoky, spicy | 729 |

| (E)-2-Nonenal | Fatty, green | 243 |

| Methional | Potato-like | 81 |

| 2-Acetyl-1-pyrroline | Roasty, popcorn-like | 243 |

| 3-Ethylphenol | Animalic, phenolic | 6561 |

| Data sourced from a study on smoke-cured pork leg to demonstrate the AEDA method's output. rsc.org |

Electrochemical Methods in this compound Research

Electrochemical methods are pivotal for investigating the behavior of this compound when it forms self-assembled monolayers (SAMs) on conductive surfaces.

Cyclic Voltammetry for Studying Monolayers on Electrodes

Cyclic Voltammetry (CV) is a primary technique used to characterize the formation and properties of this compound monolayers on electrodes, typically gold (Au). researchgate.net In this method, a potential is swept between two values while the resulting current is measured. researchgate.net When an alkanethiol like this compound forms a dense, well-ordered monolayer on the gold surface, it acts as an insulating barrier. researchgate.net This barrier blocks or hinders the electron transfer between the electrode and a redox-active probe, such as Fe(CN)₆³⁻/⁴⁻, present in the electrolyte solution. researchgate.net The degree to which the current from the redox probe is suppressed on the modified electrode compared to a bare electrode provides a qualitative measure of the monolayer's integrity and packing density. researchgate.netresearchgate.net The appearance of a symmetrical, nearly reversible redox wave in the voltammogram can also indicate the electrochemical behavior of specific groups within the monolayer itself, such as ferrocenyl groups if they are incorporated. researchgate.net

| Parameter | Observation on Bare Electrode | Observation on Thiol-Modified Electrode | Implication |

| Redox Peak Current | High current peaks for redox probe | Significantly reduced or absent peaks | Monolayer effectively blocks electron transfer. researchgate.netresearchgate.net |

| Peak-to-Peak Separation | Close to ideal 59 mV | Can be altered depending on monolayer properties | Indicates changes in electron transfer kinetics. |

| Monolayer Redox Wave | N/A | Symmetrical wave if monolayer is redox-active | Characterizes the electrochemical process of the surface-confined molecules. researchgate.net |

| This table summarizes typical findings in a CV experiment for alkanethiol SAMs. |

Chronoamperometric Pulse Programs for Surface Concentration Determination

Chronoamperometric techniques can be applied to determine the surface concentration (coverage) of electroactive species within a monolayer. This method involves applying a sudden potential step to the electrode and recording the resulting current as a function of time. For a monolayer containing a redox-active component, the integrated charge (area under the current-time curve) after the potential step is directly proportional to the total number of electroactive molecules on the electrode surface. By relating this charge to the electrode area, a precise surface concentration can be calculated. This technique is particularly useful in studies where components like ferrocene-functionalized dendrimers are co-adsorbed with alkanethiols to form mixed monolayers. researchgate.net

Advanced Microscopy Techniques for Surface Analysis

High-resolution microscopy is indispensable for visualizing the structure and composition of surfaces modified with this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of the substrate before and after the formation of a this compound monolayer. researchgate.net SEM provides high-resolution images that can reveal changes in surface texture, such as the smoothing or roughening of the gold substrate upon monolayer formation. researchgate.net While SEM itself primarily visualizes topography, it is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX). The EDS detector analyzes the X-rays emitted from the sample when bombarded by the electron beam, allowing for elemental analysis. To confirm the presence of a this compound monolayer, EDS would be used to detect the characteristic signal of sulfur, which is absent on the bare gold substrate. This combination of imaging and elemental analysis provides definitive evidence of the monolayer's successful formation and can offer insights into its uniformity. acs.org

Neutron Reflectometry for Water Association in Self-Assembled Monolayers

The fundamental principle of neutron reflectometry involves directing a highly collimated beam of neutrons onto a flat surface functionalized with a SAM and measuring the intensity of the reflected neutrons as a function of the momentum transfer vector, which is related to the angle of incidence and the neutron wavelength. The significant difference in the neutron scattering lengths of hydrogen and its isotope deuterium (B1214612) is a key advantage of this technique. By performing experiments in both normal water (H₂O) and heavy water (D₂O), or mixtures thereof, the contrast between the solvent and the monolayer can be systematically varied. This contrast variation allows for the unambiguous determination of the water distribution within the SAM.

In a typical experiment, a silicon or gold substrate is coated with a this compound SAM. The reflectivity profile is first measured under dry conditions to characterize the pristine monolayer. Subsequently, the sample is exposed to a liquid cell containing either H₂O or D₂O, and the reflectivity is measured again. Any changes in the reflectivity profile are indicative of water associating with or penetrating the monolayer. Analysis of the data provides a model of the interface, typically consisting of the substrate, the thiol layer, and the bulk solvent. The model yields parameters such as the thickness, roughness, and SLD of each layer. The SLD of the thiol layer in the presence of water is directly related to the volume fraction of water within the monolayer.

Research on various alkylthiol SAMs has demonstrated the utility of neutron reflectometry in revealing the extent of water association. nih.govacs.org Studies on both hydrophobic and hydrophilic SAMs have shown significant water absorption. nih.govacs.org For instance, investigations into SAMs composed of decanethiol and 11-azido-1-undecanethiol (B1513429) on gold substrates revealed water absorption ranging from 1.6 to 5.7 water molecules per alkylthiol chain when the SAMs were immersed in water. nih.govacs.orgresearchgate.net This water infiltration was found to be independent of the terminal group's hydrophilicity, suggesting that water can access defects, grain boundaries, and less ordered regions within the monolayer. nih.govacs.org

Furthermore, neutron reflectometry studies on methoxy (B1213986) tri(ethylene glycol) terminated undecylthiolate SAMs have identified an extended water layer of approximately 4 nm at the SAM surface with a reduced density of 85-90% of that of bulk water. uni-tuebingen.deacs.orgresearchgate.net While specific data for this compound is not as prevalent in the literature, the branched structure of the tert-nonyl group might be expected to form less densely packed monolayers compared to linear alkanethiols, potentially leading to a different water association profile. Neutron reflectometry provides the ideal tool to investigate such structural effects on water penetration.

The findings from neutron reflectometry studies on analogous systems underscore the importance of this technique for characterizing the interfacial properties of thiol-based SAMs. The quantitative data on water association is crucial for understanding the performance of these monolayers in applications such as corrosion protection, biocompatible coatings, and chemical sensing, where the integrity of the monolayer in an aqueous environment is paramount.

Table 1: Neutron Reflectometry Data on Water Association in Alkylthiol SAMs

| Thiol System | Substrate | Water Molecules per Thiol | Reduced Water Density Layer | Reference |

|---|---|---|---|---|

| Decanethiol / 11-azido-1-undecanethiol | Gold | 1.6 - 5.7 | Not specified | nih.govacs.org |

| Methoxy tri(ethylene glycol) terminated undecylthiolate | Gold | Not specified | ~4 nm with 85-90% of bulk water density | uni-tuebingen.deacs.orgresearchgate.net |

| Octadecanethiolate | Not specified | Not specified | Unreasonably low water density observed | acs.org |

| Hydroxy-terminated undecylthiolate | Not specified | Not specified | Inconclusive models for the water interface | acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Decanethiol |

| 11-azido-1-undecanethiol |

| Methoxy tri(ethylene glycol) terminated undecylthiolate |

| Octadecanethiolate |

| Hydroxy-terminated undecylthiolate |

| Water |

Environmental and Toxicological Considerations in Academic Research on Tert Nonanethiol

Biodegradation and Persistence Studies

Assessment of Ready Biodegradability in Environmental Contexts

Ready biodegradability tests are designed to screen chemicals for their potential to undergo rapid and ultimate degradation in an aerobic aqueous environment. oecd.org According to studies conducted under the framework of Directive 67/548/EEC, Annex V, C.4.D, tert-Nonanethiol (B1584881) is not readily biodegradable. cpchem.comcpchem.com In a 28-day aerobic test, the compound showed 0% degradation, failing to meet the pass levels required for classification as readily biodegradable. cpchem.comcpchem.com These pass levels are typically 60% of the theoretical maximum CO2 production or 70% removal of dissolved organic carbon (DOC) within a 10-day window during the 28-day test period. oecd.org This lack of ready biodegradability suggests that this compound has the potential to persist in the environment. cpchem.comservice.gov.uk

| Test Parameter | Result | Method/Guideline |

| Ready Biodegradability | 0% degradation in 28 days | Directive 67/548/EEC, Annex V, C.4.D |

| Classification | Not readily biodegradable | - |

| Data derived from safety data sheets for Sulfole® 90 Mercaptan. cpchem.comcpchem.com |

Investigation of Environmental Degradation Pathways and By-products

While this compound resists ready biodegradation, other degradation pathways may exist under specific environmental conditions. Research into the related compound, tert-dodecanethiol, indicates that alkylthiols can potentially oxidize to form disulfides and, with prolonged exposure to reagents, sulfonic acids. service.gov.uk However, it is not definitively known if this oxidation pathway is significant for this compound under typical environmental conditions of high dilution. service.gov.uk In the event of combustion, hazardous decomposition products such as carbon oxides and sulfur oxides are formed. cpchem.com

Ecotoxicity to Aquatic Life

The ecotoxicity of this compound is a significant concern, with data indicating high toxicity to aquatic organisms in both short-term and long-term exposures.

Short-Term (Acute) Aquatic Hazards of this compound

This compound is classified as very toxic to aquatic life, posing an acute hazard. cpchem.comcpchem.comnih.gov This classification is supported by ecotoxicological studies on aquatic invertebrates. Testing on Daphnia magna (water flea) established a median effective concentration (EC50) of 0.090 mg/L over a 48-hour exposure period, based on immobilization. cpchem.com This low value highlights the compound's high acute toxicity to this key aquatic species. cpchem.com

| Test Species | Endpoint | Result | Exposure Time | Test Guideline |

| Daphnia magna (Water Flea) | EC50 (Immobilization) | 0.090 mg/L | 48 hours | OECD Test Guideline 202 |

| Data derived from a safety data sheet for Sulfole® 90 Mercaptan. cpchem.com |

Long-Term (Chronic) Aquatic Hazards and Lasting Effects